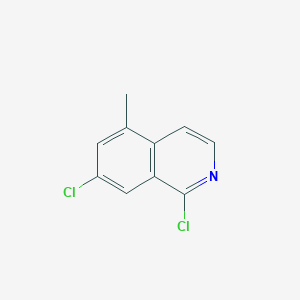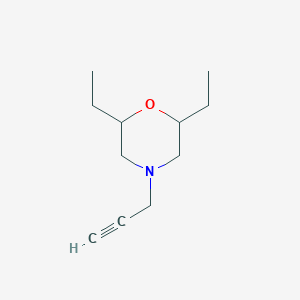
2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine is an organic compound with the molecular formula C₁₁H₁₉NO It is a morpholine derivative characterized by the presence of diethyl groups at the 2 and 6 positions and a prop-2-yn-1-yl group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine typically involves the alkylation of morpholine derivatives. One common method includes the reaction of 2,6-diethylmorpholine with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of saturated morpholine derivatives.
Substitution: Formation of azido or thiolated derivatives.
Aplicaciones Científicas De Investigación
2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or antifungal effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Prop-2-yn-1-yl)morpholine: Similar structure but lacks the diethyl groups at the 2 and 6 positions.
2,6-Dimethyl-4-(prop-2-yn-1-yl)morpholine: Similar structure with methyl groups instead of ethyl groups.
2,2-Diethyl-4-(prop-2-yn-1-yl)thiomorpholine: Contains a sulfur atom in place of the oxygen atom in the morpholine ring.
Uniqueness
2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine is unique due to the presence of both diethyl groups and a prop-2-yn-1-yl group, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C11H19NO |
|---|---|
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
2,6-diethyl-4-prop-2-ynylmorpholine |
InChI |
InChI=1S/C11H19NO/c1-4-7-12-8-10(5-2)13-11(6-3)9-12/h1,10-11H,5-9H2,2-3H3 |
Clave InChI |
OTHONIPJVYWKLX-UHFFFAOYSA-N |
SMILES canónico |
CCC1CN(CC(O1)CC)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


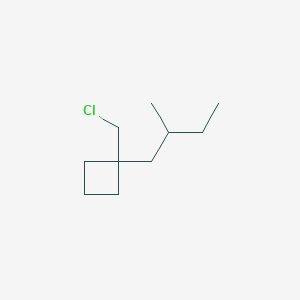
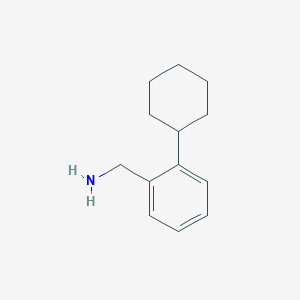
![[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13200077.png)
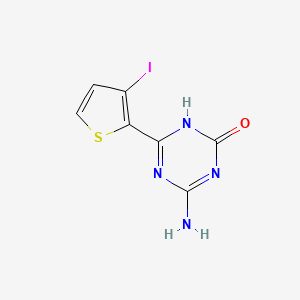
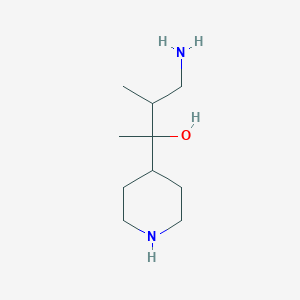
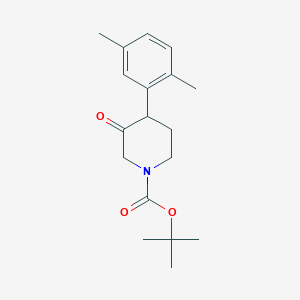

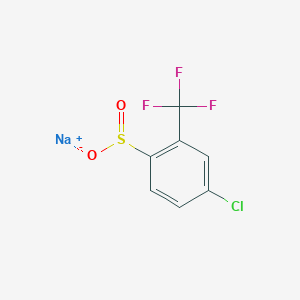

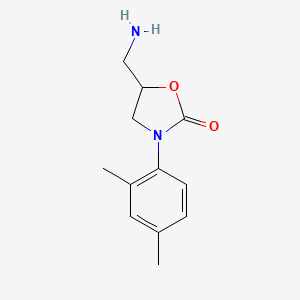
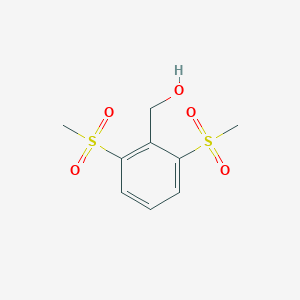
![3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide](/img/structure/B13200144.png)

